Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2OS B8584990 N'-(4-chlorophenyl)thiophene-2-carbohydrazide

N'-(4-chlorophenyl)thiophene-2-carbohydrazide

Cat. No. B8584990
M. Wt: 252.72 g/mol
InChI Key: KMYIMQWOOQCDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09051309B2

Procedure details

A solution of LiOH (2.4 g) in 50 mL water was added to a suspension of 1-(4-chloro-phenyl)hydrazine HCl salt (17.9 g, 100 mmol) in Et2O (300 mL), and the resulting mixture was stirred for 30 minutes. After the mixture became homogenous, the organic layer was separated, and triethylamine (1 eq.) followed by thiophene-2-carbonyl chloride (14.6 g, 100 mmol) were added slowly dropwise at a constant temperature of 0° C. The mixture was stirred for additional 1 hour at room temperature, and then the organic layer was diluted with ethyl acetate (100 mL), washed with brine, and dried over Na2SO4. The crude N′-(4-chlorophenyl)thiophene-2-carbohydrazide (24 g) obtained after the removal of the solvent was used in the next step without further purification.
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[OH-].Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1.C(N(CC)CC)C.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](Cl)=[O:26]>O.CCOCC.C(OCC)(=O)C>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH:12][C:25]([C:21]2[S:20][CH:24]=[CH:23][CH:22]=2)=[O:26])=[CH:7][CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
17.9 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
were added slowly dropwise at a constant temperature of 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 1 hour at room temperature
Duration
1 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NNC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.